molecular formula C19H13Cl2N5O2 B2577995 N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895019-83-7

N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Katalognummer: B2577995
CAS-Nummer: 895019-83-7
Molekulargewicht: 414.25
InChI-Schlüssel: QJZPZLBWGLTCLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo-pyrimidinone derivative featuring dual 3-chlorophenyl substituents and an acetamide linker. The pyrazolo[3,4-d]pyrimidinone core provides a rigid planar structure, while the 3-chlorophenyl groups enhance lipophilicity and influence binding interactions with target proteins . Its molecular weight is approximately 439.3 g/mol (exact mass: 438.06), with a ChemSpider ID referenced under related isomers (e.g., 955528-14-0) .

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O2/c20-12-3-1-5-14(7-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-6-2-4-13(21)8-15/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZPZLBWGLTCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolopyrimidines, characterized by its complex structure that includes chlorophenyl and pyrazolopyrimidinyl groups. Its synthesis typically involves multi-step organic reactions which allow for the introduction of various substituents that can enhance biological activity. The synthesis pathway often requires careful selection of reagents to ensure high yield and purity of the final product.

The biological activity of N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets in cancer cells. Research indicates that compounds within this class may act as inhibitors of key enzymes involved in cell proliferation and survival pathways.

Key Mechanisms Include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): This action can lead to cell cycle arrest, particularly at the S phase, thereby preventing cancer cell division.
  • Activation of Apoptosis Pathways: Studies have shown that this compound can significantly increase apoptosis in cancer cell lines, as evidenced by elevated levels of caspase-3 activity .
  • Targeting Growth Factor Receptors: The compound may inhibit receptors such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.

Antitumor Activity

A notable study evaluated the antitumor efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against human breast cancer cell lines (MDA-MB-468 and T47D). Among these derivatives, N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibited significant antiproliferative effects. Specifically:

  • Cell Cycle Arrest: The compound induced S phase arrest in MDA-MB-468 cells.
  • Apoptosis Induction: It increased total apoptosis by 18.98-fold compared to controls and caspase-3 levels by 7.32-fold .

Pharmacological Properties

The pharmacological profile of N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suggests several therapeutic potentials:

  • Anticancer Agent: Due to its ability to inhibit key signaling pathways in cancer cells.
  • Kinase Inhibitor: The compound's structure allows it to interact with various kinases involved in cancer progression.

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
Antitumor ActivitySignificant inhibition in MDA-MB-468
Apoptosis InductionIncreased by 18.98-fold
Cell Cycle ArrestS phase arrest
Caspase ActivationIncreased by 7.32-fold

Vergleich Mit ähnlichen Verbindungen

Fluorinated Analogues

A closely related compound, N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide, features fluoro substituents and a chromenone ring. This modification increases molecular weight (571.2 g/mol) and melting point (302–304°C) compared to the target compound, likely due to enhanced polarity and crystalline packing from fluorine atoms .

Isomeric Variants

The (2E)-isomer (2E)-N-[1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-3-phenylacrylamide replaces the acetamide with a cinnamamide group.

Pyrazolo-Pyridine Acetamides

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

  • Key Features : Incorporates a trifluoromethyl group and a pyrazolo-pyridine core.
  • Properties : Molecular weight 536 g/mol, melting point 221–223°C, and IR absorption at 1682 cm⁻¹ (C=O stretch) .
  • Comparison : The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the target compound’s chloro substituents.

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide

  • Key Features : Substituted with a nitro group.
  • Properties : Molecular weight 513 g/mol, higher melting point (231–233°C), and distinct IR absorption at 1668 cm⁻¹ .
  • Comparison : The electron-withdrawing nitro group may improve binding affinity but increase cytotoxicity risks.

Heterocyclic Acetamides with Oxadiazole Moieties

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide introduces an oxadiazole ring and methoxy group. The oxadiazole enhances π-stacking interactions, while the methoxy group improves solubility. This compound’s molecular weight (546.9 g/mol) and structural complexity suggest broader target selectivity .

Structural and Pharmacological Insights

Substituent Effects

  • Fluorine vs. Chlorine : Fluorinated analogues (e.g., ) exhibit higher melting points and altered pharmacokinetics due to stronger hydrogen bonding and electronegativity.
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents (e.g., ) enhance binding to hydrophobic pockets but may reduce metabolic stability.

Physicochemical Properties

Compound Class Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~439.3 Not reported Dual 3-chlorophenyl
Fluorinated Pyrazolo-pyrimidinone 571.2 302–304 Fluoro, chromenone
Trifluoromethyl Pyrazolo-pyridine 536 221–223 CF₃, 4-chlorophenyl
Nitro Pyrazolo-pyridine 513 231–233 NO₂, 4-chlorophenyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.